MFCD18312487
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Overview
Description
The compound “MFCD18312487” is a chemical entity with unique properties and applications. It is known for its significant role in various chemical reactions and industrial processes. This compound is often utilized in research and development due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312487” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve nucleophilic substitution reactions, where a nucleophile replaces a leaving group on a substrate molecule.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: “MFCD18312487” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
“MFCD18312487” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD18312487” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
“MFCD18312487” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or structural motifs. The comparison can focus on differences in reactivity, stability, and applications. Some similar compounds include:
- Compound A: Known for its high reactivity in nucleophilic substitution reactions.
- Compound B: Exhibits unique biological activity and potential therapeutic applications.
- Compound C: Used in industrial processes for the production of specialty chemicals.
Properties
IUPAC Name |
methyl 2-chloro-5-(6-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)9-7-8(5-6-10(9)14)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHMJRLUYYGIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683196 |
Source
|
Record name | Methyl 2-chloro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-86-7 |
Source
|
Record name | Methyl 2-chloro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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